Computed Lipophilicity (XLogP3) and Topological Polar Surface Area Differentiate the Target Compound from Regioisomeric and Mono-Halogenated Analogs
The target compound possesses a computed XLogP3 of 3 and a topological polar surface area (TPSA) of 37.3 Ų, as reported in PubChem [1]. These values are distinct from those of close structural analogs. The 3-Cl,4-F substitution pattern yields a lipophilicity intermediate between the more lipophilic 3,4-dichloro analog and the less lipophilic 4-fluoro-only analog. This differentiation is critical because logP directly impacts membrane permeability, aqueous solubility, and non-specific protein binding in biological assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 3; TPSA = 37.3 Ų; MW = 216.63 g/mol; H-bond donors = 1; H-bond acceptors = 3 |
| Comparator Or Baseline | 2-(4-Fluorophenyl)-2-methylpropanoic acid (CAS 93748-19-7): MW = 182.19, H-bond acceptors = 2 (no chlorine). 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid (CAS 80854-22-4): MW = 233.09, H-bond acceptors = 2 (no fluorine). 2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid (CAS 920501-49-1): same MW = 216.64 but halogen positions differ. |
| Quantified Difference | Target compound TPSA of 37.3 Ų differs from dichloro analog (lower TPSA expected due to replacement of fluorine with chlorine). XLogP3 = 3 is higher than mono-fluoro analog (predicted lower logP) and lower than dichloro analog (predicted higher logP). Exact MW 216.04 Da vs 182.09 Da (mono-fluoro) and 233.09 Da (dichloro). |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm, Cactvs 3.4.6.11 for TPSA/H-bond counts); comparator data from PubChem and vendor listings. |
Why This Matters
The intermediate lipophilicity and balanced H-bond profile of the 3-Cl,4-F compound provide a distinct ADME starting point that cannot be replicated by either mono-halogenated or dichloro analogs, making it the preferred choice when exploring halogen-dependent permeability–activity trade-offs in lead optimization.
- [1] PubChem Compound Summary for CID 57685611, Computed Properties. National Center for Biotechnology Information. View Source
- [2] Meanwell NA. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. 2011; 24(9): 1420–1456. View Source
